molecular formula C24H18ClFN4O5S B11046253 N-carbamimidoyl-4-{3-[(4-chlorophenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide

N-carbamimidoyl-4-{3-[(4-chlorophenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide

Cat. No.: B11046253
M. Wt: 528.9 g/mol
InChI Key: LQBBHGJSZCZUTQ-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-CHLOROBENZOYL)-2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROLE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, sulfonyl, chlorobenzoyl, fluorophenyl, hydroxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-CHLOROBENZOYL)-2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROLE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrole structure, followed by the introduction of various substituents through a series of reactions such as nucleophilic substitution, electrophilic addition, and condensation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH would be essential to ensure consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-CHLOROBENZOYL)-2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROLE can undergo various types of chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group would produce an amine

Scientific Research Applications

1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-CHLOROBENZOYL)-2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-CHLOROBENZOYL)-2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-METHYLBENZOYL)-2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROLE
  • 1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROLE

Uniqueness

1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-CHLOROBENZOYL)-2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can exhibit different reactivity and activity profiles compared to similar compounds.

Properties

Molecular Formula

C24H18ClFN4O5S

Molecular Weight

528.9 g/mol

IUPAC Name

2-[4-[(3Z)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]phenyl]sulfonylguanidine

InChI

InChI=1S/C24H18ClFN4O5S/c25-14-7-5-13(6-8-14)21(31)19-20(17-3-1-2-4-18(17)26)30(23(33)22(19)32)15-9-11-16(12-10-15)36(34,35)29-24(27)28/h1-12,20,31H,(H4,27,28,29)/b21-19-

InChI Key

LQBBHGJSZCZUTQ-VZCXRCSSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N)F

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.